4-Phenoxy-2-(trifluoromethyl)quinazoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

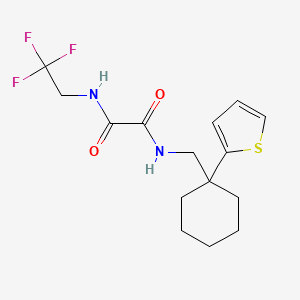

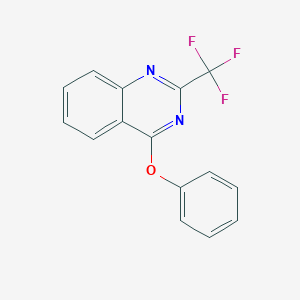

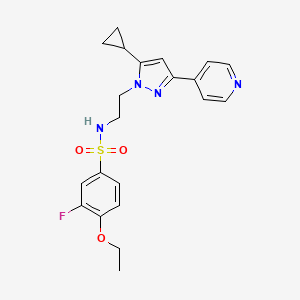

“4-Phenoxy-2-(trifluoromethyl)quinazoline” is a chemical compound with the molecular formula C15H9F3N2O . It is a type of quinazoline derivative, a class of compounds that have been found to exhibit a wide range of biological properties .

Synthesis Analysis

The synthesis of 4-phenoxyquinazoline derivatives has been reported in the literature. One method involves the use of starting materials such as quinazolin-4 (3H)-one and aryne generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride .

Molecular Structure Analysis

The crystal structure of a similar compound, 4-phenoxy-2-(4-(trifluoromethyl)phenyl)quinazoline, has been solved using single crystal X-ray diffraction data. The compound crystallizes in the monoclinic crystal system with space group P21/n. The unit cell parameters are: a=17.263 (2), b=4.6863 (6), c=21.858 (3) Å, β = 105.923 (14)° and Z=4 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from its molecular structure. It is a solid compound with a complex molecular structure that includes a quinazoline ring, a phenyl ring, and a trifluoromethyl group .

Scientific Research Applications

Synthesis and Biological Activity

- Synthesis and Biological Evaluation : The cyclisation of specific quinazoline derivatives, including [4-(4-oxo-2-phenyl-4H-quinazolin-3-yl)-phenoxy]-acetic acid, has led to compounds with confirmed structures and evaluated biological activities (Havaldar & Patil, 2008).

Chemical Synthesis Techniques

- Efficient Synthesis Methodology : A mild and efficient synthesis of 4-phenoxyquinazoline derivatives has been reported, providing an environmentally benign method with high yields and broad substrate scope (Zilla et al., 2021).

Potential Therapeutic Applications

- Anticonvulsant Properties : Some quinazolin-4(3H)-one derivatives, including those with phenoxy-methyl substituents, have shown moderate to significant anticonvulsant properties (Georgey et al., 2008).

- Antioxidant Properties : Research has explored the antioxidant properties of 2-substituted quinazolin-4(3H)-ones, highlighting the importance of specific substituents for antioxidant activity (Mravljak et al., 2021).

Agricultural Applications

- Herbicidal Evaluation : The synthesis of quinazolin-4-ones with phenoxy-methyl substituents has shown significant herbicidal activity, indicating potential as plant hormone inhibitors (Aibibuli et al., 2012).

Optoelectronic Materials

- Optoelectronic Applications : Quinazoline derivatives are being explored for their applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, highlighting their value in creating novel optoelectronic materials (Lipunova et al., 2018).

Anti-Plasmodial Activity

- Targeting Malaria : Research into quinazoline derivatives has identified compounds with significant antiplasmodial activity against the human malaria parasite Plasmodium falciparum (Castera-Ducros et al., 2011).

Antioxidant and Cytotoxic Activity

- Cytotoxic and Antioxidant Effects : Polyphenolic derivatives of quinazolin-4(3H)-one have been synthesized and evaluated for their antioxidant and cytotoxic activities, showing potential therapeutic properties (Pele et al., 2022).

Cancer Research

- Anti-Breast Cancer Potential : Some 4-anilinoquinazoline derivatives have been studied for their potential as epidermal growth factor receptor inhibitors in the treatment of breast cancer (Haghighijoo et al., 2018).

Mechanism of Action

Target of Action

Quinazoline derivatives are known to have a wide range of biological activities and are often used in the development of new drugs

Mode of Action

It is known that quinazoline derivatives can interact with various biological targets, leading to changes in cellular processes . The specific interactions of 4-Phenoxy-2-(trifluoromethyl)quinazoline with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Quinazoline derivatives are known to affect a variety of biochemical pathways due to their wide range of biological activities

Result of Action

Quinazoline derivatives are known to have a wide range of biological activities, suggesting that they can have various molecular and cellular effects

Future Directions

Quinazoline derivatives, including “4-Phenoxy-2-(trifluoromethyl)quinazoline”, continue to be of interest in medicinal chemistry due to their wide range of biological activities. Future research may focus on the design and synthesis of new quinazoline-based compounds with enhanced biological activity and improved safety profiles . Additionally, further studies are needed to fully understand the mechanisms of action of these compounds .

Biochemical Analysis

Biochemical Properties

Quinazoline derivatives are known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Quinazoline derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Quinazoline derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

properties

IUPAC Name |

4-phenoxy-2-(trifluoromethyl)quinazoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F3N2O/c16-15(17,18)14-19-12-9-5-4-8-11(12)13(20-14)21-10-6-2-1-3-7-10/h1-9H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYATXJUKRNTWHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC(=NC3=CC=CC=C32)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S,S)-4,4-Dimethyl-4,5,4',5'-tetrahydro [2.2]bioxazolyl](/img/structure/B2416675.png)

![3-(4-benzyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-cyclopentylpropanamide](/img/structure/B2416679.png)

![N,N-dimethyl-2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydro-4-quinazolinamine](/img/structure/B2416680.png)

![4-[(dimethylamino)methylene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B2416681.png)

![4-tert-butyl-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}benzamide](/img/structure/B2416683.png)

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-morpholino-2-oxoacetamide](/img/structure/B2416684.png)

![{3-Ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B2416688.png)

![5-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxybenzamide](/img/structure/B2416692.png)

![N-[(1-aminocyclobutyl)methyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B2416693.png)